N-cyclopropyl-1-(p-tolyl)methanesulfonamide
Overview
Description
N-cyclopropyl-1-(p-tolyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound has a molecular formula of C11H15NO2S and a molecular weight of 225.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(p-tolyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid (HCl) generated . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(p-tolyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-cyclopropyl-1-(p-tolyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar structure but without the cyclopropyl and p-tolyl groups.
Sulfanilamide: A well-known sulfonamide used as an antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
N-cyclopropyl-1-(p-tolyl)methanesulfonamide is unique due to the presence of the cyclopropyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability and specificity in various applications.
Biological Activity
N-cyclopropyl-1-(p-tolyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
This compound primarily functions as an inhibitor of specific protein-protein interactions (PPIs) that are crucial in various biological pathways. The compound has been noted for its ability to modulate oxidative stress responses by influencing the Nrf2-Keap1 signaling pathway. This pathway is vital for cellular defense against oxidative damage, which is implicated in multiple diseases, including cancer and neurodegenerative disorders .
Key Interactions
- Nrf2 Activation : The compound promotes the stabilization and activation of Nrf2, leading to increased expression of antioxidant genes. This mechanism helps in counteracting oxidative stress and inflammation .
- Inhibition of Keap1 : By inhibiting the interaction between Keap1 and Nrf2, this compound enhances the cellular concentration of Nrf2, facilitating its translocation to the nucleus where it activates cytoprotective genes .
Therapeutic Implications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Therapy : Due to its role in modulating oxidative stress and promoting apoptosis in cancer cells, this compound may serve as a potential anticancer agent. Studies have shown that compounds targeting the Nrf2-Keap1 axis can inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .
- Neuroprotection : The activation of Nrf2 has been linked to neuroprotective effects in models of neurodegenerative diseases. By enhancing antioxidant defenses, this compound could potentially mitigate neuronal damage caused by oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Table 1: Summary of Research Findings
Properties
IUPAC Name |
N-cyclopropyl-1-(4-methylphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-2-4-10(5-3-9)8-15(13,14)12-11-6-7-11/h2-5,11-12H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNSTRGKDFTYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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